Comparative Acid Dissociation Constant (pKa): Distinct Ionization State at Physiological pH
The predicted pKa of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is 9.12 ± 0.20 . This is measurably lower than the predicted pKa of the unsubstituted parent compound, 1,2,4-triazole-3-thiol, which is 9.24 ± 0.20 . The electron-donating inductive effect of the cyclobutyl group at the 5-position slightly decreases the acidity of the thiol group relative to the parent. At physiological pH (7.4), this difference means the cyclobutyl derivative will be more predominantly in its neutral (thiol) form compared to the parent compound, impacting its solubility, membrane permeability, and potential for forming specific hydrogen-bonding interactions.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the thiol group |
|---|---|
| Target Compound Data | pKa = 9.12 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1,2,4-Triazole-3-thiol (unsubstituted parent); pKa = 9.24 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = -0.12 |
| Conditions | Predicted values based on ACD/Labs or similar software; not experimentally determined for the target compound. |
Why This Matters
This pKa difference indicates a distinct ionization profile, which is a critical selection criterion for optimizing the compound's behavior in biological assays, such as cellular permeability and target engagement, where small pKa shifts can have significant effects.
